molecular formula C27H20Br2N2 B11710603 4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}

4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}

Cat. No.: B11710603
M. Wt: 532.3 g/mol
InChI Key: UTWLUMAKOMJQBX-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-[4-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure featuring bromophenyl groups and methanimine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-[4-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE typically involves the condensation of 4-bromobenzaldehyde with 4-aminobenzylamine under specific conditions that favor the formation of the imine linkage. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-[4-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce bromophenyl amines.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-[4-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (E)-1-(4-BROMOPHENYL)-N-[4-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: A precursor in the synthesis of the compound.

    4-Aminobenzylamine: Another precursor used in the synthesis.

    Bromophenyl derivatives: Compounds with similar bromophenyl groups but different functional groups.

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-[4-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H20Br2N2

Molecular Weight

532.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-[[4-[(4-bromophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C27H20Br2N2/c28-24-9-1-22(2-10-24)18-30-26-13-5-20(6-14-26)17-21-7-15-27(16-8-21)31-19-23-3-11-25(29)12-4-23/h1-16,18-19H,17H2

InChI Key

UTWLUMAKOMJQBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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